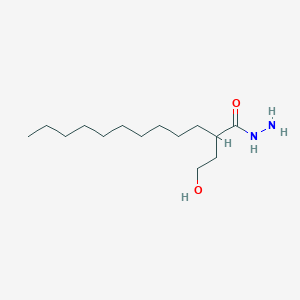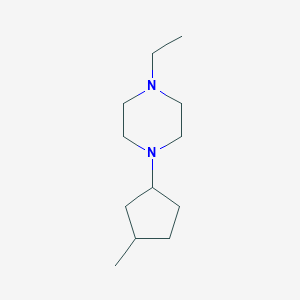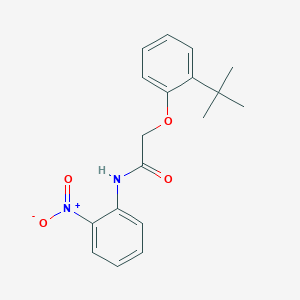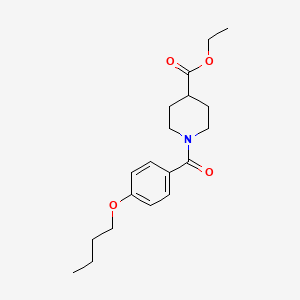![molecular formula C17H21O2P B4883278 3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
3-[bis(4-methylphenyl)phosphoryl]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[bis(4-methylphenyl)phosphoryl]-1-propanol, also known as BMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BMPP is a phosphatase inhibitor that has been shown to have a significant impact on various biochemical and physiological processes in the body. In
作用机制
3-[bis(4-methylphenyl)phosphoryl]-1-propanol works by inhibiting the activity of phosphatases, which are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting the activity of phosphatases, 3-[bis(4-methylphenyl)phosphoryl]-1-propanol can disrupt various signaling pathways and alter the activity of proteins and other molecules in the body. This can lead to changes in gene expression, metabolism, and other biochemical and physiological processes.
Biochemical and Physiological Effects:
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the activity of neurotransmitters in the brain, and regulate the immune response. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have an impact on glucose metabolism and insulin signaling, which could have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in lab experiments is its ability to selectively inhibit the activity of phosphatases. This allows researchers to investigate the role of specific phosphatases in various biochemical and physiological processes. However, one limitation of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol is that it can have off-target effects on other enzymes and molecules in the body. This can make it difficult to interpret the results of experiments and determine the specific effects of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol on the system being studied.
未来方向
There are several areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol could be further investigated. One area is the role of specific phosphatases in various disease states, such as cancer and neurodegenerative diseases. Another area is the development of more selective phosphatase inhibitors that can target specific phosphatases without affecting other enzymes and molecules in the body. Additionally, the use of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in combination with other drugs or therapies could be explored as a potential treatment for various diseases.
合成方法
3-[bis(4-methylphenyl)phosphoryl]-1-propanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic dichloride with 3-hydroxypropan-1-ol. This reaction takes place in the presence of a base such as triethylamine and produces 3-[bis(4-methylphenyl)phosphoryl]-1-propanol as a white solid with a melting point of 182-184°C. Other methods of synthesis include the reaction of 4-methylphenylphosphonic acid with 3-chloropropan-1-ol and the reaction of 4-methylphenylphosphonic acid with 3-hydroxypropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学研究应用
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been widely used in scientific research as a phosphatase inhibitor. It has been shown to inhibit the activity of various phosphatases, including protein tyrosine phosphatases, acid phosphatases, and alkaline phosphatases. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have a significant impact on various biochemical and physiological processes, including cell signaling, gene expression, and metabolism. Some of the areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been used include cancer research, neurobiology, and immunology.
属性
IUPAC Name |
3-bis(4-methylphenyl)phosphorylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-14-4-8-16(9-5-14)20(19,13-3-12-18)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDSIMIOVOLDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CCCO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(4-methylphenyl)phosphoryl]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)

![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)

![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)

![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)